molecular formula C11H12O4 B2682765 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid CAS No. 127264-07-7

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Cat. No.: B2682765
CAS No.: 127264-07-7
M. Wt: 208.213
InChI Key: CQJUSOWHUIENHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, commonly referred to as 2BDOAA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzodioxepin, a type of heterocyclic compound that has been studied extensively for its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, and is being explored for its potential applications in laboratory experiments.

Scientific Research Applications

Analytical Methodologies and Pharmacokinetics

One of the pivotal studies in this realm developed a specific and sensitive method utilizing gas chromatography-mass spectrometry for the simultaneous quantification of an angiotensin converting enzyme inhibitor and its active metabolite in plasma and urine, showcasing the compound's relevance in pharmacokinetic studies (Kaiser et al., 1987).

Structural and Synthetic Chemistry

Research has also been concentrated on the formation and structural elucidation of new derivatives of this compound. Studies have shown the easy formation of new 2,3-dihydro-5H-1,4-benzodioxepin derivatives and explored their chemical structure through X-ray analysis, indicating the compound's utility in synthetic and structural chemistry (Lucchesini et al., 1995).

Anti-inflammatory Properties

Another facet of research has illuminated the anti-inflammatory properties of related compounds, suggesting potential therapeutic applications. Notably, the synthesis and evaluation of certain acetic acid derivatives have revealed significant anti-inflammatory activity, underscoring the chemical's importance in medicinal chemistry (Ackrell et al., 1978).

Environmental Chemistry and Catalysis

In the domain of environmental chemistry, studies have developed efficient catalysis systems for alcohol oxidation, employing derivatives of this compound. These systems emphasize the compound's role in facilitating environmentally benign reactions and highlight its potential in green chemistry initiatives (Li & Zhang, 2009).

Luminescent Properties and Sensor Development

The compound has also been explored for its luminescent properties, leading to the development of new fluorescent compounds for selective metal ion detection. Such research indicates the compound's applicability in creating sensitive and selective sensors for environmental and analytical purposes (Rui-j, 2013).

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJUSOWHUIENHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.